molecular formula C5H3Br2N B018299 3,5-Dibromopyridine CAS No. 625-92-3

3,5-Dibromopyridine

Cat. No. B018299
CAS RN: 625-92-3
M. Wt: 236.89 g/mol
InChI Key: SOSPMXMEOFGPIM-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine is a brominated derivative of pyridine, characterized by the presence of bromine atoms at the 3 and 5 positions of the pyridine ring. It serves as an important intermediate in the synthesis of various organic compounds and materials due to its reactivity and the ability to undergo a wide range of chemical transformations.

Synthesis Analysis

The synthesis of 3,5-Dibromopyridine and its derivatives has been extensively studied. One method involves the lithiation of 3,5-dibromopyridine followed by reaction with electrophiles to produce 4-alkyl-3,5-dibromopyridines in high yield. Another approach includes direct bromination or radical decarboxylative bromination processes to achieve selective bromination of pyridine derivatives (Gu & Bayburt, 1996).

Molecular Structure Analysis

The molecular structure of 3,5-dibromopyridine derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography in some cases. For example, 3,5-diferrocenylpyridine, synthesized from 3,5-dibromopyridine, was fully characterized, demonstrating the utility of 3,5-dibromopyridine as a precursor for complex molecules (Wright et al., 2012).

Chemical Reactions and Properties

3,5-Dibromopyridine undergoes various chemical reactions, highlighting its versatility. It can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form complex organic molecules. The reactivity of the bromine atoms allows for selective functionalization and substitution reactions, facilitating the synthesis of a wide array of pyridine derivatives with diverse chemical properties (D'Souza et al., 2012).

Physical Properties Analysis

The physical properties of 3,5-dibromopyridine, such as melting point, boiling point, and solubility, are influenced by the presence of bromine atoms. These properties are essential for determining the conditions under which 3,5-dibromopyridine and its derivatives can be handled and used in chemical syntheses.

Chemical Properties Analysis

3,5-Dibromopyridine exhibits unique chemical properties owing to the electron-withdrawing nature of the bromine atoms. This electron-withdrawing effect stabilizes the pyridine ring and influences its reactivity towards nucleophilic substitution reactions. The bromine atoms also enable the molecule to act as a precursor in various organometallic reactions, making it a valuable building block in organic synthesis (Hikawa & Yokoyama, 2010).

Scientific Research Applications

  • Catalysis and Electrochemistry Applications : A study by Wright, Shaffer, McAdam, and Crowley (2012) explored 3,5-Diferrocenylpyridine, a novel ligand derived from 3,5-Dibromopyridine. This compound shows potential in catalysis and electrochemistry due to the electronic communication observed between ferrocenyl centres in its palladium complex, especially when using weakly-coordinating fluorinated aryl borate anions (Wright, Shaffer, McAdam, & Crowley, 2012).

  • Bioactivity Against Bacteria and Fungi : Akram et al. (2020) synthesized 3,5-bis(2,5-dimethylphenyl)pyridine, a derivative of 3,5-dibromopyridine, and found it to exhibit promising bioactivity against bacteria and fungi. This is attributed to the electron density on nitrogen and sites favorable for nucleophilic attack (Akram et al., 2020).

  • Synthesis of Metal-Complexing Molecular Rods : Schwab, Fleischer, and Michl (2002) developed efficient methods to synthesize 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines from 3,5-Dibromopyridine. These compounds are useful for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Proton Conducting Polypyridines : Takei et al. (2012) demonstrated that Dibromopyridines with -(CH2)m-SO3Na groups can be transformed into polypyridines with proton-conducting properties, exhibiting high stability against oxidation (Takei et al., 2012).

  • Prion Replication Inhibition : A study by May et al. (2007) on 2-aminopyridine-3,5-dicarbonitrile-based compounds, related to 3,5-Dibromopyridine, showed an approximate 40-fold improvement in bioactivity against prion replication, presenting suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).

Safety And Hazards

3,5-Dibromopyridine causes skin irritation and serious eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Future Directions

3,5-Dibromopyridine has been used in the synthesis of new Hg(II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands . This suggests potential future directions in the synthesis of new complexes.

properties

IUPAC Name

3,5-dibromopyridine
Source PubChem
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InChI

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPMXMEOFGPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Record name 3,5-dibromopyridine
Source Wikipedia
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DSSTOX Substance ID

DTXSID3073921
Record name 3,5-Dibromopyridine
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Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dibromopyridine

CAS RN

625-92-3
Record name 3,5-Dibromopyridine
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Record name 3,5-Dibromopyridine
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Record name 3,5-Dibromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
976
Citations
V Krishnakumar, RJ Xavier - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
The solid phase mid FTIR and FT-Raman spectra of 3,5-dibromopyridine (3,5-DBP) and 3,5-dichloro-2,4,6-trifluoropyridine (3,5-DCTFP) have been recorded in the regions 4000–…
Number of citations: 123 www.sciencedirect.com
YG Gu, EK Bayburt - Tetrahedron letters, 1996 - Elsevier
Lithiation of 3,5-dibromopyridine with LDA and subsequent reaction with electrophiles provided 4-alkyl-3,5-dibromopyridines 2 in high yield. 3-Bromo-4,5-dialkylpyridines 3 were …
Number of citations: 51 www.sciencedirect.com
J Zhang, Y Wu, ZW Zhu, G Ren… - Applied …, 2007 - Wiley Online Library
The mono‐arylpyridyl bromides are very useful key intermediates that can be further functionalized to generate bioactive compounds. It is possible to obtain mono‐arylation products of 3…
Number of citations: 10 onlinelibrary.wiley.com
T HISANO, M ICHIKAWA, T MATSUOKA… - Chemical and …, 1979 - jstage.jst.go.jp
Three β-substituted pyridine N-oxides (I, II and III) were subjected to 1, 3-dipolar cycloaddition with phenyl isocyanates having an ortho, meta or para substituent group. 3-Methyl-(I) and 3…
Number of citations: 18 www.jstage.jst.go.jp
SME Englert, SM McElvain - Journal of the American Chemical …, 1929 - ACS Publications
Diehl7 were unable to obtain a definite compound from bromine and pyridine in aqueous solution but in chloroform solution they obtained a compound which appeared to have the …
Number of citations: 29 pubs.acs.org
S Krompiec, M Krompiec, H Ignasiak… - Catalysis …, 2007 - Elsevier
Catalytic activity of a number of systems consisting of a stable palladium precursor ([Pd(acac) 2 ], [PdCl 2 (1,5-COD)], …) and a ligand (phosphines, AsPh 3 , SbPh 3 , P(OPh) 3 , …) in …
Number of citations: 11 www.sciencedirect.com
HJ Den Hertog, JP Wibaut - Recueil des Travaux Chimiques …, 1936 - Wiley Online Library
… 4-Amino-3 : 5-dibromopyridine was obtained in the same manner from 3 : 4 : 5-… On the other hand it is stated by Hofmann 11) that 3 : 5-dibromopyridine does not react with …
Number of citations: 32 onlinelibrary.wiley.com
SV Chapyshev, AV Chernyak… - Journal of Heterocyclic …, 2016 - Wiley Online Library
2,4,6‐Triazido‐3,5‐dibromopyridine reacts with an equimolar amount of triethyl phosphite in ether at room temperature chemoselectively on the γ‐azido group to form 2,6‐diazido‐3,5‐…
Number of citations: 9 onlinelibrary.wiley.com
YM Chumakov, VI Tsapkov, G Bocelli… - Russian Journal of …, 2006 - Springer
The crystal structures of nitrato-{4-bromo-2-[2-hydroxyethylimino)methyl]phenolo}-(3,5-dibromopyridine)copper (I) and nitrato-{2,4-dibromo-6-[(2-hydroxyethylimino)methyl]phenolo}-(3,5…
Number of citations: 3 link.springer.com
HJ den Hertog, AWM Falter… - Recueil des Travaux …, 1948 - Wiley Online Library
The reactivity of bromine atoms in brominated pyridines. The preparation of 3â•’acetylaminoâ•’5â•’ethoxypyridine Page 1 67 (1948) RECUEIL 547.822.5 THE REACTIVITY OF BROMINE ATOMS IN …
Number of citations: 12 onlinelibrary.wiley.com

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